molecular formula C13H17NO B2377931 1-Benzyl-3,3-dimethylpyrrolidin-2-one CAS No. 136788-11-9

1-Benzyl-3,3-dimethylpyrrolidin-2-one

Cat. No.: B2377931
CAS No.: 136788-11-9
M. Wt: 203.285
InChI Key: ZEIUIUXHGDXWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzyl-3,3-dimethylpyrrolidin-2-one typically involves the following steps :

    Starting Materials: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid and acetic anhydride.

    Formation of Amide: The reaction between 4-amino-2,2-dimethylpentanoic acid and acetic anhydride produces 4-amino-2,2-dimethylpentanamide.

    Cyclization: Under oxidative conditions, the amide undergoes cyclization to form 3,3-dimethyl-2-oxopyrrolidine.

    Benzylation: The final step involves the benzylation of 3,3-dimethyl-2-oxopyrrolidine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3,3-dimethylpyrrolidin-2-one has several scientific research applications :

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: It is used as a solvent and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors . The benzyl group enhances its binding affinity to these targets, while the pyrrolidinone ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-Benzyl-3,3-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives :

    1-Benzyl-2-pyrrolidinone: Lacks the two methyl groups on the third carbon, resulting in different chemical properties.

    3,3-Dimethyl-2-pyrrolidinone: Does not have the benzyl group, affecting its binding affinity and reactivity.

    N-Benzylpyrrolidin-2-one: Similar structure but without the methyl groups, leading to variations in its applications and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-3,3-dimethylpyrrolidin-2-one is a compound belonging to the pyrrolidine family, characterized by its unique five-membered nitrogen-containing ring. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N with a molecular weight of 189.27 g/mol. The structure features a benzyl group attached to the nitrogen atom of the pyrrolidine ring, enhancing its lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Some studies indicate that pyrrolidine derivatives demonstrate significant activity against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
  • Anticancer Activity : Research has shown that certain derivatives of pyrrolidine can inhibit cancer cell proliferation. The mechanism often involves modulation of critical cellular pathways such as mTORC1, which is essential for cell growth and metabolism .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical biological processes. For instance:

  • Inhibition of mTORC1 : This pathway is crucial in cancer biology. Compounds similar to this compound have been shown to disrupt autophagic flux and increase autophagy at basal levels .
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or specific metabolic pathways may lead to bactericidal effects, although detailed mechanisms require further elucidation.

Case Studies

  • Anticancer Studies : A study focusing on pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds not only inhibited cell growth but also affected autophagy pathways significantly .
  • Antimicrobial Activity : Another investigation reported that derivatives similar to this compound showed promising results against multi-drug resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on this scaffold.

Data Tables

Activity Type Effect Reference
AnticancerSubmicromolar antiproliferative activity
AntimicrobialActivity against bacterial strains
Autophagy modulationDisruption of mTORC1 pathway

Properties

IUPAC Name

1-benzyl-3,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIUIUXHGDXWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1=O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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